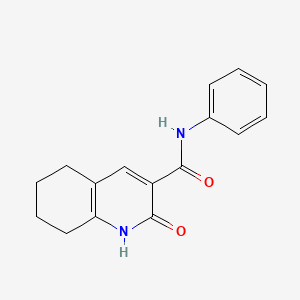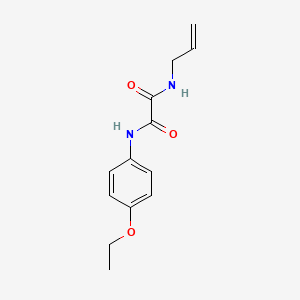
1-(3-methylcyclohexyl)-4-(phenylsulfonyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylcyclohexyl)-4-(phenylsulfonyl)piperazine oxalate, commonly known as MSP, is a chemical compound that has been extensively researched for its potential therapeutic applications. MSP belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of MSP is not fully understood. However, it has been suggested that MSP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, which may explain the antidepressant and anxiolytic effects of MSP. Additionally, MSP has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MSP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. MSP has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6, which may explain its anti-inflammatory effects. Furthermore, MSP has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
MSP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, MSP has been shown to be relatively safe and well-tolerated, making it a potential candidate for clinical trials. However, MSP has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. Furthermore, MSP is a relatively complex compound, which may make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for MSP research. One potential direction is to investigate the potential use of MSP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its effects on various neurotransmitters and cytokines. Furthermore, the development of new and improved synthesis methods for MSP may lead to the production of more potent and effective compounds.
Synthesemethoden
MSP can be synthesized through a multi-step process that involves the reaction of 3-methylcyclohexanone with para-toluenesulfonyl hydrazide, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by reacting the intermediate with oxalic acid. The synthesis method of MSP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MSP has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. MSP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, MSP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(3-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c1-15-6-5-7-16(14-15)18-10-12-19(13-11-18)22(20,21)17-8-3-2-4-9-17;3-1(4)2(5)6/h2-4,8-9,15-16H,5-7,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUGUXLASIATPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-(3-methyl-cyclohexyl)-piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)